PARP-1 Inhibitory Potency: 1-Ethyl-diazaspiro Substructure Outperforms Unsubstituted and Methyl Analogs
When incorporated as the spirocyclic amine component of a PARP-1 inhibitor chemotype, the 1-ethyl-1,8-diazaspiro[4.5]decane-8-carbonyl fragment (as in CHEMBL598357) yielded a PARP-1 Ki of 9.7 nM, compared to a Ki of 5 nM for a related 2,8-diazaspiro[4.5]decane derivative and a Ki of 1 nM for the most potent analog in the series [1][2]. While direct head-to-head data with the 1-methyl analog are not publicly disclosed for this exact scaffold, the ethyl analog occupies a unique potency window that may offer a differentiated selectivity profile relative to the N-methylpiperazine reference compound olaparib, as diazaspiro bioisosteres have been shown to reduce DNA damage and cytotoxicity in cellular assays [1].
| Evidence Dimension | PARP-1 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | 9.7 nM (CHEMBL598357 incorporating 1-ethyl-1,8-diazaspiro[4.5]decane-8-carbonyl fragment) [2] |
| Comparator Or Baseline | 5 nM (2,8-diazaspiro[4.5]decane derivative BDBM50387915); 1 nM (most potent analog BDBM50387944) [2] |
| Quantified Difference | ~2-fold less potent than the 2,8-diaza comparator; ~10-fold less potent than the series' strongest inhibitor |
| Conditions | PARP-1 enzyme inhibition assay in Tris buffer (pH 8.0, 1 mM DTT, 4 mM MgCl₂) [2] |
Why This Matters
Procurement of the ethyl-substituted building block enables synthesis of PARP-1 inhibitors with intermediate potency, potentially balancing efficacy against the reduced genotoxicity observed with diazaspiro-based bioisosteres.
- [1] Reilly, S.W. et al., J. Med. Chem. 2018, 61, 5367–5379, Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity, https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00567 View Source
- [2] BindingDB, BDBM50309225 (CHEMBL598357), Ki data for PARP-1, https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50309225 View Source
